4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c1-11-6-4-5-7-16(11)22-21-14-8-9-15(12(2)10-14)19-18(24)17-13(3)20-23-25-17/h4-10H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIVIUGKDPIELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(N=NS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040825 | |
| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881443-75-0 | |
| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the diazenyl and carboxamide groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are also integral parts of the industrial production process.
Chemical Reactions Analysis
Diazenyl (Azo) Group Formation
The diazenyl linker is generated via diazotization of 2-methylaniline followed by coupling with a phenolic or aromatic amine:
Diazotization
2-Methylaniline is treated with NaNO<sub>2</sub> and HCl at 0–5°C to form the diazonium chloride .
Coupling
The diazonium salt reacts with 2-methyl-4-aminophenol (or its protected derivative) in aqueous NaOH or sodium acetate to form the azo linkage .
Reaction Scheme :
Key Conditions :
Final Assembly
The carboxamide-substituted thiadiazole is coupled with the diazenyl aromatic system via nucleophilic aromatic substitution or Ullmann-type coupling. For example:
-
Nucleophilic Substitution :
The azo-linked phenol reacts with the thiadiazole carboxamide in the presence of K<sub>2</sub>CO<sub>3</sub> or DCC/DMAP .
Stability and Reactivity
-
The azo group undergoes photoisomerization (E↔Z) under UV light, affecting electronic properties .
-
The thiadiazole ring is susceptible to nucleophilic attack at sulfur under strong basic conditions .
Biological Activity Correlations
While direct data for this compound is limited, structurally related 1,2,3-thiadiazoles exhibit:
Scientific Research Applications
Anticancer Properties
The compound has demonstrated significant potential as an antineoplastic agent , primarily through its ability to inhibit cancer cell growth. Research indicates that derivatives of thiadiazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, studies have shown that related thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and liver carcinoma (HEPG2) .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.28 | Apoptosis induction |
| Compound B | HEPG2 | 10.79 | Growth inhibition |
| Compound C | HCT116 | 8.00 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been reported to show activity against a range of bacteria and fungi, with some compounds demonstrating selective inhibition against Gram-positive bacteria . The presence of halogen substituents on the phenyl ring appears to enhance the antibacterial activity significantly.
Table 2: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound D | Pseudomonas aeruginosa | 32 | Moderate |
| Compound E | Candida albicans | 24 | Strong |
| Compound F | Aspergillus niger | 42 | Moderate |
Apoptosis Induction
The compound triggers apoptosis in cancer cells by activating various signaling pathways that lead to programmed cell death. This includes the mitochondrial pathway and the extrinsic pathway involving death receptors .
Inhibition of Sphingosine Kinase
Research indicates that related compounds may act as inhibitors of sphingosine kinase, an enzyme involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole derivatives for their biological activities:
Study on Anticancer Activity
A study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against several human cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against fungal pathogens, revealing that certain modifications on the phenyl ring could enhance antifungal activity .
Mechanism of Action
The mechanism of action of 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The diazenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis. The carboxamide group may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 1,2,3-thiadiazole core and diazenyl-phenyl substituents. Below is a comparative analysis with structurally related compounds:
Key Observations
Thiadiazole vs. Pyrrole-based analogs (e.g., ) exhibit better solubility due to polar substituents (e.g., hydroxyethyl), whereas the target compound’s lipophilic diazenyl group may limit aqueous solubility .
Azo Group Variations :
- The (E)-diazenyl group in the target compound contrasts with hydrazone-linked azo derivatives (), which show stronger π-conjugation and lower HOMO-LUMO gaps, making them superior for optoelectronic applications .
- Sulfamoyl-linked azo compounds (e.g., CF6) demonstrate higher polarity and thermal stability (mp 76°C vs. target compound’s unrecorded mp) .
Isoindoline-dione analogs (CF6/CF7) with sulfamoyl groups are under investigation for antimicrobial activity, a niche the target compound may explore .
Biological Activity
The compound 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The structure of 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine features a piperidine core substituted with a nitrobenzenesulfonyl group and a carbonyl moiety. This configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity to target proteins, potentially inhibiting their activity.
Inhibitory Effects
Recent studies have indicated that compounds similar to 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine exhibit inhibitory effects on specific protein kinases. For instance, the related compound Avapritinib has shown potency against mutant forms of the protein tyrosine kinase KIT and PDGFRA, suggesting that similar piperidine derivatives may also possess significant inhibitory capabilities against related kinases .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 318.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Biological Targets | Protein kinases, potential enzyme inhibitors |
Study 1: Inhibition of Kinase Activity
A study conducted by researchers at Blueprint Medicines demonstrated that piperidine derivatives could effectively inhibit mutant forms of receptor tyrosine kinases. The study reported half-maximal inhibitory concentration (IC50) values in the subnanomolar range for these compounds, indicating high potency .
Study 2: Synthesis and Characterization
Research focused on the synthesis of sulfonamide-containing piperidines revealed that the incorporation of a nitrobenzenesulfonyl group significantly influenced the pharmacological profile of the resulting compounds. Detailed spectral analysis (NMR, IR) confirmed the structural integrity and purity of synthesized derivatives, including 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine .
Research Findings
Recent investigations into piperidine-based compounds have highlighted their versatility in drug design. The incorporation of functional groups like sulfonyl enhances their biological activity and specificity towards certain targets. For example, studies have shown that modifications to the piperidine ring can lead to improved selectivity for specific protein interactions, which is crucial for therapeutic applications .
Q & A
Q. What mechanistic insights explain the thiadiazole ring’s resistance to hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
